molecular formula C6H7ClN2O B1592745 6-Chloro-5-methoxypyridin-3-amine CAS No. 75711-01-2

6-Chloro-5-methoxypyridin-3-amine

Cat. No. B1592745
Key on ui cas rn: 75711-01-2
M. Wt: 158.58 g/mol
InChI Key: FJKVNEBFHWMVGF-UHFFFAOYSA-N
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Patent
US04273706

Procedure details

2-Chloro-3-methoxy-5-nitropyridine (1.5 g, 0.008 mole) was added to concentrated hydrochloric acid (15 ml) at 5° C., followed by stannous chloride (5.0 g). The reaction mixture was stirred for 10 minutes at 5° C., heated for 30 minutes on a steam bath, cooled, neutralized with aqueous sodium hydroxide (20 percent by weight) and extracted with 1,1,1-trichloroethane. The trichloroethane extract was dried over MgSO4 and evaporated in vacuo to yield a white solid; yield, 1.02 g (91 percent), m.p. 93° to 94° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N+:10]([O-])=O)=[CH:4][N:3]=1.Cl.[OH-].[Na+]>>[NH2:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([Cl:1])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1OC)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
stannous chloride
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 minutes on a steam bath
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1,1,1-trichloroethane
EXTRACTION
Type
EXTRACTION
Details
The trichloroethane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC=1C=C(C(=NC1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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